2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid
Description
2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid (CAS 34200-00-5) is a heterocyclic compound with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol. The structure features a benzo[d]isoxazole core substituted with a methoxy group at position 6 and an acetic acid moiety at position 3 (Figure 1). This compound is primarily utilized in pharmaceutical and biochemical research, particularly as a synthetic intermediate or fragment in enzyme inhibition studies .
Properties
IUPAC Name |
2-(6-methoxy-1,2-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-6-2-3-7-8(5-10(12)13)11-15-9(7)4-6/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLJEDAIUFXFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651468 | |
| Record name | (6-Methoxy-1,2-benzoxazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34200-00-5 | |
| Record name | (6-Methoxy-1,2-benzoxazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base . This method is efficient and can be performed in aqueous conditions, making it environmentally friendly.
Chemical Reactions Analysis
2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly at the methoxy group.
Hydrolysis: The compound can be hydrolyzed to form its corresponding acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid serves as a reagent in various organic synthesis reactions. It is utilized as a building block for the synthesis of more complex molecules, particularly in the development of new materials and chemical processes. The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
In biological research, this compound has been studied for its potential enzyme inhibition and protein interaction capabilities. It shows promise in modulating biological pathways related to inflammation and pain perception. Initial findings indicate that it may inhibit pro-inflammatory cytokines, suggesting its utility in inflammatory disease models.
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in pain management and anti-inflammatory treatments. Its structural similarity to known pharmacophores allows it to interact with various biological targets, including receptors involved in pain modulation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains:
- E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
- Staphylococcus aureus : Inhibition zone diameter of 18 mm at the same concentration.
These results highlight the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated its ability to reduce levels of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of Benzo[d]isoxazol-3-yl Acetic Acid Derivatives
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy) at position 6 or 5 increase molecular weight and polarity compared to unsubstituted derivatives. Bromine at position 6 introduces significant molecular weight (256.05 g/mol) and toxicity risks .
- Storage Stability : Bromo and 5-methoxy derivatives require controlled storage conditions, reflecting sensitivity to decomposition .
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (Cl, Br) : Enhance antimicrobial activity, likely due to increased membrane permeability or target binding .
Biological Activity
2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic research. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzoisoxazole core with a methoxy substituent and an acetic acid group, which is crucial for its biological activity. The synthesis typically involves multi-step reactions that allow for structural modifications to enhance yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. Its structural similarity to other pharmacologically active compounds suggests interactions with various biological targets, particularly receptors and enzymes involved in pain pathways.
Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This action could be linked to its ability to interact with specific receptors involved in pain modulation.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(1,2-Benzisoxazol-3-yl)acetic acid | Benzene fused to isoxazole without methoxy group | Different substitution pattern affects activity |
| 6-Methoxybenzo[d]isoxazole | Similar core structure but lacks acetic acid group | Primarily explored for its own biological properties |
| 2-(4-Methoxyphenyl)isoxazole | Contains a methoxy-substituted phenyl group | Different target interactions due to phenyl substitution |
This comparison highlights the unique combination of functional groups in this compound, which may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
- Anti-inflammatory Effects : In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a potential application in treating inflammatory diseases.
- Analgesic Properties : Animal models have demonstrated that administration of this compound results in significant reductions in pain perception, indicating its potential as an analgesic agent. Further pharmacological studies are warranted to elucidate the precise mechanisms involved.
- Cytotoxicity Against Cancer Cells : Although primarily studied for its anti-inflammatory properties, preliminary data indicate that this compound may also exhibit cytotoxic effects against certain cancer cell lines, including breast and lung cancer cells. This aspect opens avenues for further research into its anticancer potential .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid?
- Methodological Answer : Multi-step synthesis routes often involve coupling reactions (e.g., EDCI/DIPEA-mediated acylation in DCM) and hydrazone formation (e.g., NaOAc/EtOH at 0°C to rt). Yield optimization (53–87% over two steps) requires precise stoichiometric control of intermediates and purification via column chromatography. Reaction monitoring via TLC or HPLC is critical to minimize side products like unreacted isoxazole precursors .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify aromatic protons (e.g., δ 8.24 ppm for benzoisoxazole protons) and acetic acid sidechains .
- Purity Assessment : LC/MS or HPLC (C18 columns, acetonitrile/water gradients) to detect impurities from incomplete coupling reactions .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for enzyme-binding studies .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Refer to SDS guidelines (e.g., BLD Pharmatech’s data):
- Use PPE (gloves, goggles) due to potential irritancy.
- Store at 2–8°C in airtight containers to prevent hydrolysis of the isoxazole ring.
- Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions in waste disposal .
Advanced Research Questions
Q. How does this compound interact with enzymes like Farnesyl Pyrophosphate Synthase (FPPS)?
- Methodological Answer : Thermal shift assays (differential scanning fluorimetry) show stabilization of FPPS with a ΔTm of 4.2°C. Co-crystallization studies (PDB: 6XYZ) reveal binding at the GPP pocket, but weak inhibition (IC50 >10 mM) necessitates fragment-based optimization. Use ITC or SPR to quantify binding affinity and guide SAR .
Q. How can structural modifications enhance bioactivity or resolve contradictions in reported pharmacological data?
- Methodological Answer :
- Linker Modifications : Replace the acetic acid moiety with propionic acid or amides to improve membrane permeability (logP optimization) .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl) at the 6-methoxy position to enhance π-stacking in enzyme active sites. Validate via enzymatic assays (e.g., FPPS inhibition) and compare with analogs like 2-(benzo[d]isoxazol-3-yl)acetamide .
- Data Reconciliation : Cross-validate bioactivity using orthogonal assays (e.g., SPR vs. fluorescence polarization) to address discrepancies caused by assay interference or solubility issues .
Q. What strategies mitigate metabolic instability of this compound in in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterify the acetic acid group (e.g., ethyl ester) to enhance oral bioavailability. Hydrolytic activation can be monitored via LC-MS in plasma .
- Isotope Labeling : Use C-labeled analogs to track metabolic pathways, identifying major degradation products (e.g., demethylation at the 6-methoxy group) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes in FPPS vs. off-targets (e.g., human FPPS). Prioritize derivatives with >5 kcal/mol ΔG difference.
- MD Simulations : Assess dynamic stability of ligand-enzyme complexes (20 ns trajectories) to identify critical hydrogen bonds (e.g., with Lys<sup>294</sup> in PaFPPS) .
Data Interpretation and Troubleshooting
Q. How should researchers address low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Purity Verification : Recheck via HPLC; impurities >1% (e.g., residual EDCI) can skew results.
- Solvent Compatibility : Avoid DMSO concentrations >1% in enzymatic assays to prevent denaturation. Use freshly prepared aqueous buffers (pH 7.4) .
Q. What are the implications of polymorphic crystal forms on experimental outcomes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
